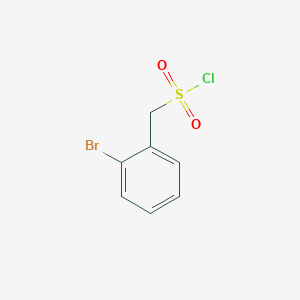

(2-bromophenyl)methanesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRCWHIGMBAULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375778 | |

| Record name | (2-bromophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24974-74-1 | |

| Record name | 2-Bromobenzenemethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-bromophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-bromophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details plausible synthetic routes, experimental protocols, and the underlying reaction mechanisms.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the (2-bromophenyl)methylsulfonyl moiety into target molecules. This functional group can impart specific physicochemical and pharmacological properties, making it a subject of interest in drug discovery programs. This guide outlines two primary synthetic pathways starting from the commercially available 2-bromobenzyl bromide.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented, proceeding through either a thiol or a disulfide intermediate.

Route A: A two-step synthesis involving the formation of (2-bromophenyl)methanethiol followed by its oxidative chlorination.

Route B: A two-step synthesis involving the formation of bis(2-bromobenzyl) disulfide, which is then subjected to oxidative chlorination.

A logical workflow for the synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for analogous compounds.

Route A: Synthesis via (2-bromophenyl)methanethiol

Step 1: Synthesis of (2-bromophenyl)methanethiol

This procedure is adapted from the synthesis of benzyl mercaptan.

-

Materials:

-

2-bromobenzyl bromide

-

Thiourea

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl, 2N)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-bromobenzyl bromide (1.0 mol), thiourea (1.1 mol), and 95% ethanol (200 mL).

-

Reflux the mixture for 6 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature to allow the S-(2-bromobenzyl)isothiouronium bromide salt to crystallize.

-

Filter the salt and transfer it to a two-necked flask.

-

Add a 5 N solution of sodium hydroxide (300 mL) to the flask.

-

Reflux the mixture under a slow stream of nitrogen for 2 hours to hydrolyze the salt.

-

Cool the reaction mixture and acidify with 2 N hydrochloric acid.

-

Separate the organic layer containing (2-bromophenyl)methanethiol and dry it over anhydrous magnesium sulfate.

-

The crude thiol can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound by Oxidative Chlorination of (2-bromophenyl)methanethiol

This protocol is based on the oxidative chlorination of thiols using N-chlorosuccinimide (NCS).

-

Materials:

-

(2-bromophenyl)methanethiol

-

N-chlorosuccinimide (NCS)

-

Dilute hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve (2-bromophenyl)methanethiol (1.0 equiv) in dichloromethane.

-

Add a combination of N-chlorosuccinimide (excess) and dilute hydrochloric acid to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

-

Route B: Synthesis via bis(2-bromobenzyl) disulfide

Step 1: Synthesis of bis(2-bromobenzyl) disulfide

This procedure is adapted from methods for synthesizing dibenzyl disulfide.

-

Materials:

-

2-bromobenzyl bromide

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Elemental sulfur (S₈)

-

Methanol

-

Water

-

Diethyl ether

-

-

Procedure:

-

In a three-necked flask fitted with a reflux condenser, dropping funnel, and stirrer, dissolve sodium sulfide nonahydrate (1.5 mol) in a mixture of water (250 mL) and methanol (50 mL).

-

Add elemental sulfur and heat the mixture to form a sodium polysulfide solution.

-

Add 2-bromobenzyl bromide (2.0 mol) dropwise to the solution.

-

Boil the mixture under reflux with vigorous stirring for 5 hours.

-

After cooling, extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with 10% sodium carbonate solution and then with water.

-

Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude bis(2-bromobenzyl) disulfide can be purified by recrystallization from methanol.

-

Step 2: Synthesis of this compound by Oxidative Chlorination of bis(2-bromobenzyl) disulfide

This protocol is analogous to the oxidative chlorination of the corresponding thiol.

-

Materials:

-

bis(2-bromobenzyl) disulfide

-

N-chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

-

Procedure:

-

Dissolve bis(2-bromobenzyl) disulfide (1.0 equiv) in dichloromethane.

-

Add N-chlorosuccinimide (a stoichiometric excess) to the solution.

-

Add a catalytic amount of water to initiate the reaction.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Work up the reaction as described in Route A, Step 2, to isolate the this compound.

-

Reaction Mechanisms

The proposed mechanisms for the key transformations are detailed below.

Mechanism of Thiol and Disulfide Formation

The formation of (2-bromophenyl)methanethiol from 2-bromobenzyl bromide proceeds via an Sɴ2 reaction with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions. The formation of the disulfide involves the reaction of 2-bromobenzyl bromide with a polysulfide anion, also an Sɴ2 process.

Mechanism of Oxidative Chlorination

The oxidative chlorination of thiols and disulfides to sulfonyl chlorides is a complex process. A plausible mechanism for the reaction with NCS is presented.

Caption: Proposed mechanism for the oxidative chlorination of thiols and disulfides.

The reaction is initiated by a slow chlorination of the thiol by NCS to form a sulfenyl chloride.[1] This intermediate can react with another molecule of the thiol to produce the disulfide and HCl. The generated HCl catalyzes the release of molecular chlorine (Cl₂) from NCS, which is a more potent chlorinating agent.[1] Cl₂ then rapidly cleaves the disulfide to form two equivalents of the sulfenyl chloride. Subsequent oxidation steps, likely involving water and NCS, convert the sulfenyl chloride to the corresponding sulfinyl chloride and finally to the sulfonyl chloride.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of sulfonyl chlorides from thiols and disulfides based on analogous reactions reported in the literature.

| Parameter | Route A (from Thiol) | Route B (from Disulfide) | Reference |

| Starting Material | (2-bromophenyl)methanethiol | bis(2-bromobenzyl) disulfide | - |

| Oxidizing/Chlorinating Agent | N-chlorosuccinimide (NCS) | N-chlorosuccinimide (NCS) | [1] |

| Typical Yield | Good to Excellent | Good to Excellent | [1] |

| Reaction Time | Varies (typically a few hours) | Varies (typically a few hours) | [1] |

| Reaction Temperature | Room Temperature | Room Temperature | [1] |

Note: The yields and reaction times are estimates based on similar transformations and would require optimization for the specific synthesis of this compound.

Conclusion

This technical guide has outlined two reliable and adaptable synthetic routes for the preparation of this compound from 2-bromobenzyl bromide. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers and drug development professionals to synthesize this important intermediate. The choice between the thiol and disulfide routes may depend on factors such as the ease of handling of the intermediates and the specific reaction conditions available. Further optimization of the presented protocols is recommended to achieve the highest possible yields and purity for the target compound.

References

An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of (2-bromophenyl)methanesulfonyl chloride, a key reagent in organic synthesis. The information is intended to support research and development activities by providing critical data and procedural guidance.

Physicochemical Properties

This compound, also known as 2-Bromobenzylsulfonyl chloride, is an organosulfur compound utilized in the synthesis of various chemical entities.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 24974-74-1 | [1] |

| Molecular Formula | C7H6BrClO2S | [1][2][3] |

| Molecular Weight | 269.54 g/mol | [1][2] |

| Melting Point | 78 °C | [1] |

| Boiling Point | 345.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.746 ± 0.06 g/cm3 (Predicted) | [1] |

| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids.[4][5] | |

| Solubility | Insoluble in water and reacts with it.[4] Soluble in polar organic solvents.[6] | |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[1][7] Moisture sensitive. |

Spectroscopic Data

While specific spectra for this compound are not publicly available in the search results, suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[8] For reference, the 1H and 13C NMR data for structurally similar compounds are presented below.

| Compound | 1H NMR (500 MHz, CDCl3), δ (ppm) | 13C{1H} NMR (126 MHz, CDCl3), δ (ppm) | Reference |

| (2-Fluorophenyl)methanesulfonyl Chloride | 7.44 (dt, J = 21.5, 6.6 Hz, 2 H), 7.16 (dt, J = 18.1, 8.2 Hz, 2 H), 4.89 (s, 2 H) | 162.44, 133.03, 132.57, 124.87, 116.31, 116.14, 63.82 | [5] |

| (2-Iodophenyl)methanesulfonyl Chloride | 7.87 (d, J = 7.9 Hz, 1 H), 7.48 (d, J = 6.1 Hz, 1 H), 7.36 (t, J = 7.4 Hz, 1 H), 7.01 (t, J = 8.6 Hz, 1 H), 4.68 (s, 2 H) | 139.88, 130.23, 128.93, 99.71, 51.15 | [5] |

Experimental Protocols

3.1. General Synthesis of Arylmethanesulfonyl Chlorides

A specific synthesis protocol for this compound was not detailed in the provided search results. However, a general method can be adapted from the synthesis of related sulfonyl chlorides, which typically involves the oxidation of a corresponding thiol or disulfide. A plausible, generalized workflow is presented below.

Caption: General workflow for the synthesis of arylmethanesulfonyl chlorides.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve or slurry the starting material (e.g., 2-bromobenzyl thiol or its corresponding disulfide) in a suitable solvent like dichloromethane (CH2Cl2).[9]

-

Cooling: Cool the mixture to below -5 °C using an acetone/ice bath.[9]

-

Oxidative Chlorination: Slowly add an oxidizing and chlorinating agent. A common method involves bubbling chlorine gas through the mixture or adding a solution of sodium hypochlorite (bleach) to an acidic medium (e.g., aqueous HCl).[9] Maintain the temperature below 0 °C throughout the addition.

-

Reaction Monitoring: Stir the resulting mixture for 30-60 minutes at low temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench any excess chlorine by adding a solution of a reducing agent, such as 1 M sodium thiosulfate (Na2S2O3), until the yellow-green color of chlorine disappears.[9]

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., CH2Cl2).[9]

-

Washing and Drying: Combine the organic layers, wash with water and/or brine, and then dry over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[9]

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography.[9]

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR) and mass spectrometry.

Reactivity and Chemical Hazards

This compound is a reactive compound, a characteristic of sulfonyl chlorides. Its reactivity is primarily centered around the electrophilic sulfur atom.

-

Reaction with Nucleophiles: It reacts readily with nucleophiles. For instance, it reacts with alcohols in the presence of a non-nucleophilic base to form sulfonate esters (mesylates) and with primary or secondary amines to yield stable sulfonamides.[6]

-

Reaction with Water: The compound is water-reactive.[7][10] Contact with water or moisture can lead to vigorous or violent hydrolysis, liberating toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur oxides.[4][7][11]

-

Thermal Decomposition: When heated to decomposition, it can release irritating and toxic vapors, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride gas.[7]

Caption: Reactivity profile and associated hazards of the title compound.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly fitting safety goggles or a face shield.[2][10][11] Work should be conducted in a chemical fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[2][7] Do not inhale dust, vapors, or mists. The substance is fatal if inhaled.[12] Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area away from water or moist air.[7][10] Recommended storage temperature is 2-8 °C.[1]

-

Spills: In case of a spill, do not use water.[11] Absorb the spillage with dry sand or earth and collect it in a suitable container for disposal.[10]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[7]

-

References

- 1. 2-BROMOBENZYLSULFONYL CHLORIDE CAS#: 24974-74-1 [amp.chemicalbook.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. PubChemLite - this compound (C7H6BrClO2S) [pubchemlite.lcsb.uni.lu]

- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. fishersci.it [fishersci.it]

- 8. 24974-74-1|this compound|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride

Executive Summary: (2-bromophenyl)methanesulfonyl chloride (CAS No. 24974-74-1) is a reactive organosulfur compound utilized in organic synthesis as a precursor for introducing the (2-bromophenyl)methanesulfonyl moiety.[1] Its utility is centered around the electrophilic nature of the sulfonyl chloride group, which readily reacts with various nucleophiles. However, this high reactivity also contributes to its primary instability, particularly its sensitivity to moisture. This guide provides an in-depth analysis of its stability, handling requirements, and key chemical reactions, along with representative experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with a predicted high boiling point. Its key physical and chemical identifiers are summarized below.

| Property | Value | Reference |

| CAS Number | 24974-74-1 | [2][3][4] |

| Molecular Formula | C7H6BrClO2S | [2][3][5] |

| Molecular Weight | 269.54 g/mol | [2][3] |

| Melting Point | 78 °C | [2] |

| Boiling Point | 345.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.746 ± 0.06 g/cm3 (Predicted) | [2] |

| Appearance | Solid | [2] |

Stability and Handling

The stability of this compound is a critical consideration for its storage and use. Like most sulfonyl chlorides, its primary vulnerability is its reactivity towards water.[6][7]

2.1 Moisture Sensitivity and Hydrolysis The compound is moisture-sensitive and reacts with water, potentially violently, to hydrolyze into the corresponding (2-bromophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[8][9] This reaction is often exothermic and can lead to pressure buildup in sealed containers if moisture is present.

2.2 Thermal Stability While it has a high predicted boiling point, heating sulfonyl chlorides can lead to decomposition.[8] Upon thermal decomposition, this compound is expected to release toxic and irritating gases, including sulfur oxides, hydrogen bromide, and hydrogen chloride.[8]

2.3 Storage and Handling Recommendations To ensure the integrity of the compound and the safety of the user, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale & References |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture.[2][3][8] |

| Temperature | 2–8 °C. | To minimize decomposition and maintain stability.[2][3] |

| Container | Tightly closed, corrosive-resistant container. Avoid metal containers. | To prevent moisture ingress and corrosion from potential hydrolysis products.[8] |

| Handling | Use in a chemical fume hood. Wear appropriate PPE (gloves, goggles, lab coat). | The compound is corrosive and may cause respiratory irritation.[1] |

| Incompatibilities | Water, strong bases (including amines), alcohols, strong oxidizing agents. | Reacts readily with these substances.[7] |

Chemical Reactivity

The synthetic utility of this compound stems from the electrophilic sulfur atom of the sulfonyl chloride group, which makes it a target for a wide range of nucleophiles.[10] The chloride ion serves as an effective leaving group.

3.1 Key Reactions

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base like triethylamine or pyridine, it reacts with alcohols to form stable (2-bromophenyl)methanesulfonate esters. This transformation converts a poorly-leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating subsequent substitution or elimination reactions.[6]

-

Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines to yield the corresponding N-substituted (2-bromophenyl)methanesulfonamides.[6][10] The resulting sulfonamide bond is generally very stable to a wide range of chemical conditions, a feature leveraged extensively in medicinal chemistry.[11]

-

Hydrolysis: As noted, reaction with water leads to the formation of (2-bromophenyl)methanesulfonic acid. This is typically an undesirable side reaction during synthesis.[6]

-

Friedel-Crafts Reaction: Aryl sulfonyl chlorides can react with arenes under Friedel-Crafts conditions to form sulfones.[6]

Below is a diagram illustrating the primary reaction pathways.

Plausible Synthesis Workflow

While specific industrial synthesis routes for this exact compound are not detailed in the literature, a common and effective method for preparing sulfonyl chlorides is through the oxidative chlorination of the corresponding thiol.[12][13] A plausible laboratory-scale synthesis starting from 2-bromotoluene is outlined below.

Representative Experimental Protocols

The following protocols are generalized procedures for the reaction of sulfonyl chlorides and should be adapted and optimized for specific substrates.

5.1 General Protocol for Sulfonate Ester Synthesis

This protocol describes the reaction with an alcohol to form a sulfonate ester.

5.2 General Protocol for Sulfonamide Synthesis

-

Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition: Slowly add a solution of this compound (1.05-1.1 equivalents) in the same anhydrous solvent to the amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction's progress by TLC or LC-MS. High yields of sulfonamides from reactions of benzenesulfonyl chloride can be achieved even in aqueous media at high pH.[14]

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.

Safety Information

This compound is a hazardous chemical that requires careful handling. Its hazards are similar to other reactive sulfonyl and acyl chlorides.

| Hazard Type | H-Statement | P-Statement (Examples) | Reference |

| Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection. | [8] |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously... | [1] | |

| Toxicity | H301+H311: Toxic if swallowed or in contact with skin. | P264: Wash skin thoroughly after handling. | |

| H330: Fatal if inhaled. | P304+P340: IF INHALED: Remove person to fresh air... | ||

| Reactivity | EUH029: Contact with water liberates toxic gas. | P234: Keep only in original container. | [8] |

| H290: May be corrosive to metals. | P390: Absorb spillage to prevent material damage. |

First Aid: In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air.[15] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8][15]

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. 2-BROMOBENZYLSULFONYL CHLORIDE CAS#: 24974-74-1 [amp.chemicalbook.com]

- 3. 24974-74-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 24974-74-1 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H6BrClO2S) [pubchemlite.lcsb.uni.lu]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.it [fishersci.it]

- 9. fishersci.com [fishersci.com]

- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. lobachemie.com [lobachemie.com]

Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for (2-bromophenyl)methanesulfonyl chloride. The information compiled herein is intended to equip researchers and professionals in the fields of chemical synthesis and drug development with detailed methodologies and comparative data to facilitate their work with this important chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a brominated aromatic ring, allows for a wide range of subsequent chemical modifications. This guide details a reliable two-step synthetic approach, starting from the commercially available 2-bromotoluene.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the radical bromination of 2-bromotoluene to yield 2-bromobenzyl bromide. The subsequent step is a two-part, one-pot reaction involving the formation of a thiouronium salt intermediate from 2-bromobenzyl bromide and thiourea, followed by oxidative chlorination to afford the final product.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Bromobenzyl Bromide

The initial step involves the free-radical bromination of 2-bromotoluene at the benzylic position. This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride and is initiated by light.

Experimental Protocol

A solution of 2-bromotoluene (0.2 mol) in dry carbon tetrachloride (five-fold volume) is placed in a two-necked flask equipped with a reflux condenser and a dropping funnel. The flask is heated to reflux, and elemental bromine (0.205 mol), previously dried by shaking with concentrated sulfuric acid, is added dropwise. The reaction mixture is irradiated with a 500-watt photolamp throughout the addition. The rate of bromine addition is controlled to maintain a nearly colorless reflux. The reaction is typically complete within 30 minutes to 2 hours. After cooling, the reaction mixture is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.[1]

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Yield (%) | Boiling Point |

| 2-Bromotoluene | 171.04 | 0.2 | 34.2 g | - | - |

| Bromine | 159.81 | 0.205 | 6.6 mL | - | - |

| 2-Bromobenzyl bromide | 249.94 | - | - | 80 | 130 °C / 12 mmHg[1] |

Step 2: Synthesis of this compound

This step proceeds via the formation of an isothiouronium salt intermediate, which is then subjected to oxidative chlorination in an aqueous acidic medium.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Part A: Preparation of (2-bromophenyl)methanethiol Intermediate

In a round-bottomed flask, 2-bromobenzyl bromide (1 mole) and thiourea (1.1 mole) are refluxed in 95% ethanol (50 mL) for 6 hours.[2] Upon cooling, the resulting (2-bromobenzyl)thiouronium bromide salt precipitates and is collected by filtration. The salt is then hydrolyzed by refluxing with 5 N sodium hydroxide solution (300 mL) for 2 hours under a nitrogen atmosphere.[2] After cooling, the reaction mixture is acidified with 2 N hydrochloric acid. The liberated (2-bromophenyl)methanethiol separates as an oil and is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude thiol.

Part B: Oxidative Chlorination

The crude (2-bromophenyl)methanethiol is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the excess chlorine is removed by purging with nitrogen. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Yield (%) |

| 2-Bromobenzyl bromide | 249.94 | 1 | - |

| Thiourea | 76.12 | 1.1 | - |

| (2-bromophenyl)methanethiol | 203.10 | - | ~70 (based on benzyl mercaptan synthesis)[2] |

| This compound | 269.54 | - | High (expected) |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in both academic and industrial settings, enabling the efficient synthesis of this versatile chemical intermediate. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and intermediates involved in this synthesis.

References

The Synthetic Versatility of (2-Bromophenyl)methanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenyl)methanesulfonyl chloride is a valuable bifunctional reagent in organic chemistry, offering a unique combination of a reactive sulfonyl chloride group and a synthetically versatile aryl bromide. This technical guide provides an in-depth overview of its potential applications, focusing on its role in the synthesis of sulfonamides and subsequent transformations, which are of significant interest in medicinal chemistry and materials science.

Core Applications: Synthesis of N-Substituted (2-Bromophenyl)methanesulfonamides

The primary application of this compound lies in its reaction with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. The sulfonyl chloride moiety serves as a potent electrophile, readily undergoing nucleophilic attack by the amine.

A general workflow for this transformation is depicted below:

Figure 1. General synthesis of N-substituted (2-bromophenyl)methanesulfonamides.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a representative experimental protocol for the synthesis of N-substituted (2-bromophenyl)methanesulfonamides:

-

To a solution of the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, is added a base such as triethylamine (1.2 equivalents).

-

A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted (2-bromophenyl)methanesulfonamide.

While specific yield data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the synthesis of sulfonamides from sulfonyl chlorides is a well-established and generally high-yielding transformation.[1] The yields are influenced by the nucleophilicity and steric hindrance of the amine.

Synthesis of this compound

The starting material itself can be synthesized from the corresponding 2-bromobenzyl halide. A common method involves the conversion of the benzyl halide to a thiouronium salt, followed by oxidative chlorination.

A plausible synthetic pathway is outlined below:

Figure 2. Plausible synthetic route to this compound.

Experimental Protocol: Synthesis from an Alkyl Halide via an S-Alkyl Isothiouronium Salt

This protocol is adapted from a general procedure for the synthesis of alkyl sulfonyl chlorides:[2]

-

Formation of the S-Alkyl Isothiouronium Salt: An equimolar mixture of the alkyl halide (e.g., 2-bromobenzyl bromide) and thiourea is refluxed in a suitable solvent such as ethanol. The resulting S-alkyl isothiouronium salt often precipitates upon cooling and can be isolated by filtration.

-

Oxidative Chlorosulfonation: The isolated S-alkyl isothiouronium salt is suspended in a mixture of water and a chlorinated solvent. The mixture is cooled, and chlorine gas is bubbled through the suspension until the reaction is complete. Alternatively, N-chlorosuccinimide in the presence of HCl can be used.[2]

-

Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The crude sulfonyl chloride can then be purified by distillation or recrystallization.

Advanced Applications and Future Directions

The presence of the ortho-bromine atom on the phenyl ring of the resulting sulfonamides opens up a vast landscape of potential subsequent transformations, particularly through transition-metal-catalyzed cross-coupling reactions. This positions this compound as a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Potential Cross-Coupling Reactions

The aryl bromide moiety can participate in a variety of well-established cross-coupling reactions, allowing for the introduction of diverse substituents at the ortho-position of the methanesulfonamide group.

References

solubility of (2-bromophenyl)methanesulfonyl chloride in common organic solvents

An In-depth Technical Guide to the Solubility of (2-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No: 24974-74-1), a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on its predicted qualitative solubility in a range of common organic solvents, based on the known behavior of analogous arylsulfonyl chlorides. Furthermore, this guide furnishes detailed experimental protocols for both qualitative and quantitative solubility determination, intended to aid researchers in practical laboratory settings.

Introduction

This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a brominated benzyl moiety. Its chemical structure (C₇H₆BrClO₂S) lends it significant utility as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and other specialty chemicals.[1] The sulfonyl chloride group is highly reactive, serving as an excellent electrophile for introducing the sulfonyl group into various molecules.[2] Understanding the solubility of this reagent is paramount for reaction design, purification, and formulation, directly impacting reaction kinetics, yield, and product purity.

Compound Properties:

-

CAS Number: 24974-74-1[3]

-

Molecular Formula: C₇H₆BrClO₂S[3]

-

Molecular Weight: 269.54 g/mol [3]

-

Appearance: Solid (Melting Point: 78 °C)[4]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in scientific literature. However, based on the general principles of "like dissolves like" and the known solubility of similar sulfonyl chlorides like benzenesulfonyl chloride and 2-methylbenzenesulfonyl chloride, a qualitative solubility profile can be reliably predicted.[2][5]

Sulfonyl chlorides are generally characterized by their good solubility in a wide array of aprotic organic solvents and their reactive nature towards protic solvents like water and alcohols.[6][7] The presence of the polar sulfonyl chloride group combined with the largely nonpolar bromophenyl ring allows for dissolution in solvents spanning a range of polarities.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale & Remarks |

| Halogenated | Dichloromethane (DCM) | High | Excellent solvent for many sulfonyl chlorides.[2] Its polarity is well-suited for dissolving the compound without significant reaction. |

| Chloroform | High | Similar to DCM, it is a standard solvent for reactions involving sulfonyl chlorides.[5] | |

| Ethers | Diethyl Ether | High | Commonly used as a solvent for sulfonyl chlorides.[5] |

| Tetrahydrofuran (THF) | High | A polar aprotic ether that effectively dissolves sulfonyl chlorides. Often used in reactions with amines. | |

| Ketones | Acetone | High | A polar aprotic solvent known to be effective for dissolving compounds like 2-methylbenzenesulfonyl chloride.[2] |

| Esters | Ethyl Acetate | High | A moderately polar solvent in which sulfonyl chlorides generally show good solubility.[2] |

| Aromatics | Toluene | Medium to High | The aromatic ring of toluene interacts favorably with the bromophenyl group of the solute. |

| Benzene | Medium to High | Similar to toluene, provides favorable interactions for dissolution.[5] | |

| Polar Aprotic | Acetonitrile (ACN) | Medium | Should be a suitable solvent, though may be slightly less effective than halogenated solvents for some analogs. |

| Dimethylformamide (DMF) | Soluble (Reactive) | While it will dissolve the compound, DMF can slowly react with sulfonyl chlorides, especially at elevated temperatures. Use with caution. | |

| Dimethyl Sulfoxide (DMSO) | Soluble (Reactive) | Similar to DMF, DMSO is a strong solvent but can promote decomposition or side reactions. | |

| Hydrocarbons | Hexanes / Heptane | Low | As nonpolar solvents, they are generally poor solvents for the relatively polar sulfonyl chloride group. Often used as anti-solvents for crystallization. |

| Alcohols | Methanol / Ethanol | Reactive | Sulfonyl chlorides react with alcohols to form sulfonate esters. Dissolution is followed by solvolysis.[8] |

| Aqueous | Water | Insoluble (Reactive) | Sulfonyl chlorides are generally insoluble in water and undergo slow hydrolysis to the corresponding sulfonic acid.[5][6][9][10] This reaction is accelerated by heat and base. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be followed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents, which is useful for solvent screening in reaction and purification development.[11][12]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration (e.g., ~30 mg/mL).

Materials:

-

This compound

-

Small test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

The range of solvents to be tested (see Table 1)

Procedure:

-

Sample Preparation: Weigh approximately 30 mg of this compound into a clean, dry test tube.[13]

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.[13]

-

Mixing: Vigorously shake or vortex the mixture for approximately 30-60 seconds.[13]

-

Observation: Allow the mixture to stand for 1-2 minutes and observe.

-

Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Systematically record the observations for each solvent tested.

-

Safety Note: Perform all tests in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and may release HCl upon contact with moisture. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Supersaturated Mixture: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L by accounting for the dilution factor.

Visualization of Experimental Workflow

The logical process for determining the qualitative solubility of an unknown organic compound can be visualized as a workflow.

Caption: Experimental workflow for qualitative solubility assessment of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce, a strong predictive understanding can be derived from the behavior of analogous sulfonyl chlorides. It is expected to exhibit high solubility in common aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate, and low solubility in nonpolar hydrocarbon solvents. It is reactive and therefore considered "insolubly reactive" in protic solvents like water and alcohols. For researchers requiring precise data for process modeling or formulation, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination.

References

- 1. This compound - High purity | EN [georganics.sk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 24974-74-1|this compound|BLD Pharm [bldpharm.com]

- 4. 2-BROMOBENZYLSULFONYL CHLORIDE CAS#: 24974-74-1 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. csub.edu [csub.edu]

An In-depth Technical Guide to the Hazards and Handling of (2-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures for (2-bromophenyl)methanesulfonyl chloride (CAS No: 24974-74-1). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride.[1] While extensive experimental data for this specific compound is limited, its structural class suggests certain chemical and physical characteristics that are crucial for safe handling.

| Property | Value | Reference |

| CAS Number | 24974-74-1 | [1] |

| Molecular Formula | C7H6BrClO2S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 78 °C | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and its reactivity, particularly with moisture.

GHS Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Based on data for analogous sulfonyl chlorides, contact with water is expected to liberate toxic and corrosive gases, such as hydrogen chloride.

Signal Word: Warning[1]

Toxicology and Health Effects

-

Inhalation: May cause respiratory irritation, coughing, and shortness of breath.[1] Inhalation of vapors or dust can lead to severe irritation of the respiratory tract.

-

Skin Contact: Causes skin irritation and potential chemical burns.[1] Prolonged contact can lead to severe skin damage.

-

Eye Contact: Causes serious eye irritation and may result in severe eye damage, including burns.[1]

-

Ingestion: Expected to be harmful if swallowed. Ingestion can cause severe burns to the mouth, throat, and stomach.

Safe Handling and Storage Protocols

Due to its hazardous and reactive nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of personal protection.

Caption: Recommended Personal Protective Equipment and Work Practices.

Storage

Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Inert Atmosphere: For long-term storage, it is recommended to keep the compound under an inert atmosphere, such as nitrogen or argon.

-

Temperature: Store at a refrigerated temperature of 2-8°C.

-

Incompatibilities: Store away from incompatible materials.

Chemical Reactivity and Incompatibilities

Sulfonyl chlorides as a class are reactive compounds. The following incompatibilities should be noted for this compound:

| Incompatible Materials | Nature of Hazard |

| Water/Moisture | Reacts, potentially violently, to produce hydrogen chloride and other toxic gases. |

| Strong Bases (e.g., hydroxides, amines) | Violent reaction. |

| Strong Oxidizing Agents | Risk of fire or explosion. |

| Alcohols | Exothermic reaction. |

| Metals | May be corrosive to metals, especially in the presence of moisture. |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A spill of this compound should be treated as a hazardous incident.

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. DO NOT USE WATER. [3]

-

Specific Hazards: Contact with water liberates toxic and corrosive gases. Thermal decomposition can produce hydrogen bromide, hydrogen chloride, and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Procedure: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

-

Contaminated Materials: Any materials used for spill cleanup should also be treated as hazardous waste and disposed of accordingly.

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment and the implementation of robust safety procedures in a laboratory or research setting. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (2-Bromophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a critical step in the discovery of new therapeutic agents.[2] The most prevalent and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of (2-bromophenyl)methanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base.

General Reaction for the Synthesis of Sulfonamides

R-NH₂ + (2-Bromophenyl)CH₂SO₂Cl --(Base)--> (2-Bromophenyl)CH₂SO₂NH-R + Base·HCl (Primary Amine)

R₂NH + (2-Bromophenyl)CH₂SO₂Cl --(Base)--> (2-Bromophenyl)CH₂SO₂NR₂ + Base·HCl (Secondary Amine)

Experimental Protocol: General Procedure for the Synthesis of N-Substituted (2-Bromophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base like triethylamine (TEA) or pyridine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base, such as triethylamine (TEA) or pyridine (1.1 to 1.5 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, and then warm to room temperature. Stir the reaction mixture for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure sulfonamide.

-

-

Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of sulfonamides from sulfonyl chlorides and amines, based on general literature precedents.[4] Yields are highly dependent on the specific amine used and optimization of the reaction conditions.

| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic | Triethylamine | DCM | 0 to RT | 2 - 6 | 70 - 95 |

| Primary Aromatic | Pyridine | DCM / THF | 0 to RT | 4 - 12 | 60 - 90 |

| Secondary Aliphatic | Triethylamine | DCM | RT | 6 - 12 | 65 - 90 |

| Secondary Aromatic | Pyridine | THF / DMF | RT to 50 | 12 - 24 | 50 - 85 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound and an amine.

Caption: General workflow for sulfonamide synthesis.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials, intermediate, and final products in the sulfonamide synthesis.

Caption: Reactant to product transformation pathway.

References

Application Notes and Protocols: Experimental Procedure for Sulfonylation with (2-Bromophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the sulfonylation of amines using (2-bromophenyl)methanesulfonyl chloride. The procedure outlined is a representative method based on standard organic synthesis techniques for the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, and this guide offers a comprehensive workflow for their preparation using the specified reagent.

Introduction

Sulfonylation is a fundamental reaction in organic chemistry for the synthesis of sulfonamides, a functional group present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This protocol details the sulfonylation of a representative primary amine, aniline, with this compound to yield N-phenyl-(2-bromophenyl)methanesulfonamide.

Experimental Protocol

This protocol is a general guideline and may require optimization for different amine substrates.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

-

Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 10 minutes.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Data Presentation

The following table summarizes representative quantitative data for the sulfonylation of aniline with this compound.

| Parameter | Value |

| Product Name | N-phenyl-(2-bromophenyl)methanesulfonamide |

| Molecular Formula | C₁₃H₁₂BrNO₂S |

| Molecular Weight | 326.21 g/mol |

| Yield | 85-95% (representative) |

| Physical Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.60 (d, 1H), 7.35-7.20 (m, 5H), 7.15 (t, 1H), 6.80 (s, 1H, NH), 4.50 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 137.5, 133.0, 132.5, 129.5, 129.0, 128.0, 125.0, 124.0, 58.0 |

| IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch) |

| Mass Spec (ESI-MS) | m/z: 325.9 [M+H]⁺ |

Note: Spectroscopic data are predicted and representative for the expected product and should be confirmed by experimental analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sulfonylation reaction.

Caption: Experimental workflow for the synthesis of N-substituted (2-bromophenyl)methanesulfonamides.

Application Notes and Protocols: (2-Bromophenyl)methanesulfonyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)methanesulfonyl chloride is a versatile sulfonylating agent and a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its utility lies in the introduction of the (2-bromophenyl)methanesulfonyl moiety into various molecular scaffolds, a common strategy in the design of enzyme inhibitors and other biologically active compounds. The sulfonamide group, readily formed by the reaction of sulfonyl chlorides with amines, is a key pharmacophore found in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The presence of the bromine atom on the phenyl ring offers opportunities for further structural modifications through cross-coupling reactions and can also contribute to enhanced binding affinity with biological targets through halogen bonding.

This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of anticancer agents, particularly kinase inhibitors. While direct examples of the use of this compound are limited in publicly available literature, this note extrapolates from the well-documented applications of structurally similar sulfonyl chlorides, such as (4-bromophenyl)sulfonyl chloride and methanesulfonyl chloride.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamide derivatives as potential therapeutic agents.

-

Anticancer Agents: Sulfonamides are a well-established class of anticancer agents that can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and inhibition of protein kinases.[1][3] The (2-bromophenyl)methanesulfonyl group can be incorporated into heterocyclic scaffolds known to interact with the ATP-binding site of kinases, potentially leading to the development of novel kinase inhibitors.[4]

-

Kinase Inhibitors: Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[4] Sulfonamide-containing compounds have been successfully developed as kinase inhibitors. The (2-bromophenyl)methanesulfonyl moiety can serve as a key component of a kinase inhibitor, with the sulfonyl group acting as a hydrogen bond acceptor and the bromophenyl group potentially occupying a hydrophobic pocket in the kinase active site.

-

Antibacterial and Anti-inflammatory Agents: The sulfonamide functional group is historically significant in the development of antibacterial drugs. While less common in modern antibacterial discovery, novel sulfonamides are still explored for this purpose. Additionally, certain sulfonamide derivatives have shown promise as anti-inflammatory agents, for instance, by inhibiting cyclooxygenase (COX) enzymes.

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides from this compound and their subsequent biological evaluation, based on established methodologies for analogous compounds.

Protocol 1: General Synthesis of N-Substituted-(2-bromophenyl)methanesulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Triethylamine (TEA) or pyridine as a base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 eq.) in DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq.) in the same solvent.

-

Add the solution of this compound dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Expected Yield: 60-90% (based on analogous reactions).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized sulfonamide derivatives against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized sulfonamide compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the synthesized sulfonamide compounds in the cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.

-

After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for another 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables present representative quantitative data for sulfonamide derivatives synthesized from sulfonyl chlorides analogous to this compound, demonstrating their potential anticancer activity.

Table 1: Synthesis Yields of Representative Sulfonamides

| Sulfonyl Chloride | Amine | Product | Yield (%) | Reference |

| (4-Bromophenyl)sulfonyl chloride | Various amines | 4-Aryl-sulfonyl-1,3-oxazoles | 68-83 | [5] |

| Methanesulfonyl chloride | Various anilines | N-Aryl-methanesulfonamides | High yields | [6] |

| Benzenesulfonyl chloride | Indole derivatives | N-Benzenesulfonyl-indolyl pyrimidines | 56-65 | [4] |

Table 2: Anticancer Activity (IC50) of Representative Sulfonamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-Benzenesulfonyl-indolyl pyrimidines | HEPG2 (Liver) | 5.2 - 8.1 | |

| N-Benzenesulfonyl-indolyl pyrimidines | MCF-7 (Breast) | 6.5 - 9.3 | |

| N-Benzenesulfonyl-indolyl pyrimidines | HCT-116 (Colon) | 4.8 - 7.5 | |

| Sulfonamide-dithiocarbamate hybrids | UM-UC-3 (Bladder) | 0.9 | [3] |

| Sulfonamide-dithiocarbamate hybrids | RT-112 (Bladder) | 0.7 | [3] |

Visualizations

The following diagrams illustrate a representative experimental workflow and a potential signaling pathway that could be targeted by sulfonamide derivatives synthesized from this compound.

Caption: Experimental workflow for the synthesis and biological evaluation of sulfonamides.

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.

References

- 1. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]

Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. This application note provides a detailed overview and experimental protocols for the reaction of (2-bromophenyl)methanesulfonyl chloride with various primary and secondary amines. The presence of the ortho-bromine atom on the phenyl ring offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, making the resulting sulfonamides versatile intermediates in drug discovery and development.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.

General Reaction Scheme

Experimental Protocols

Herein, we provide detailed experimental protocols for the reaction of this compound with a selection of representative primary and secondary amines: benzylamine (primary, aliphatic), aniline (primary, aromatic), piperidine (secondary, cyclic), and morpholine (secondary, cyclic).

Materials and Methods

-

This compound

-

Selected primary or secondary amine (benzylamine, aniline, piperidine, morpholine)

-

Base: Triethylamine (TEA) or Pyridine

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO3, brine, anhydrous MgSO4 or Na2SO4, silica gel for column chromatography)

Protocol 1: Synthesis of N-Benzyl-(2-bromophenyl)methanesulfonamide

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of sulfonyl chloride).

-